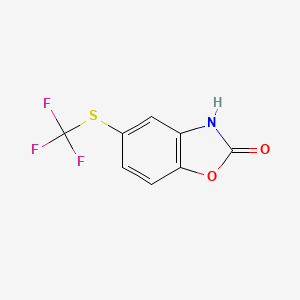

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one

Description

Propriétés

IUPAC Name |

5-(trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2S/c9-8(10,11)15-4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWSPCGYDATZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one typically involves the introduction of the trifluoromethylsulfanyl group to a benzoxazole precursor. One common method is the trifluoromethylthiolation of arenes followed by oxidation. For instance, trifluoromethylthiolation can be achieved using a modified Billard reagent (p-ClPhNHSCF3) and subsequent oxidation with hydrogen peroxide . This one-pot process has been shown to provide superior yields compared to a two-step process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.

Reduction: The compound can be reduced under specific conditions to modify the trifluoromethylsulfanyl group.

Common Reagents and Conditions

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

Sulfoxides and Sulfones: Oxidation of the trifluoromethylsulfanyl group leads to the formation of sulfoxides and sulfones.

Substituted Benzoxazoles: Electrophilic substitution reactions yield various substituted benzoxazole derivatives.

Applications De Recherche Scientifique

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties and biological activities.

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance antimicrobial and cytotoxic activities but may increase toxicity .

- Sulfanyl/Sulfonyl Groups (e.g., -SCF₃, -SO₂CH₂CH₂OH) : Improve metabolic stability and solubility. The trifluoromethylsulfanyl group in the target compound likely offers superior oxidative resistance compared to methylsulfanyl analogs .

- Pharmacological Substituents (e.g., Ifidancitinib) : Bulky aromatic groups enable target-specific interactions, as seen in JAK inhibition .

Activité Biologique

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one is an organofluorine compound notable for its unique chemical structure, which includes a trifluoromethylsulfanyl group attached to a benzoxazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 203.118 g/mol. The trifluoromethylsulfanyl group enhances the compound's lipophilicity and electron-withdrawing properties, which may influence its biological interactions and therapeutic potential.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The enhanced lipophilicity allows for better membrane permeability, potentially facilitating its action on various biological pathways. The exact mechanisms are still under investigation, but initial studies suggest that it may interact with proteins involved in cancer progression and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell survival in cancer cell lines such as DU-145 prostate cancer cells. This effect is mediated through the inhibition of Macrophage Migration Inhibitory Factor (MIF), a key player in tumor growth and metastasis. For instance, a related study demonstrated that specific derivatives could regress established pulmonary hypertension in animal models by targeting MIF .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, although further studies are needed to establish its efficacy and mechanism of action in microbial inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the benzoxazole core affect biological activity. Variations at the 5-position of the benzoxazole ring have been linked to varying degrees of potency against different biological targets. This insight is essential for the rational design of more effective derivatives .

Case Studies

A significant case study involved the use of this compound in a therapeutic context. In vitro assays demonstrated that this compound could significantly reduce cell viability in MIF-dependent cell lines. Furthermore, animal studies indicated that treatment with this compound led to a marked decrease in tumor size and improved survival rates compared to control groups .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-(Trifluoromethyl)-1,3-benzoxazole | Structure | Moderate antimicrobial | Lacks the sulfanyl group |

| Benzoxazole derivatives | Varies | Anticancer, antimicrobial | Diverse activities based on substituents |

| Benzothiazole analogs | Varies | Anticancer | Similar mechanism but different efficacy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one, and how are intermediates characterized?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, benzoxazole cores can be functionalized via thiolation using trifluoromethylsulfanyl reagents under anhydrous conditions. Key intermediates (e.g., 5-chloro precursors) are characterized using -NMR, -NMR, and IR spectroscopy to confirm substitution patterns and purity. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize side products .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

- Methodological Answer: X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data are collected. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Visualization and thermal ellipsoid plots are generated using ORTEP-3. WinGX provides an integrated workflow for data processing .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer: Discrepancies (e.g., unexpected bond lengths in X-ray vs. NMR-derived conformers) require cross-validation. Use density functional theory (DFT) calculations to model electronic environments and compare with experimental data. For ambiguous cases, variable-temperature NMR or high-resolution mass spectrometry (HRMS) can clarify dynamic effects or impurities .

Q. What strategies optimize synthetic yield for large-scale preparation?

- Methodological Answer: Yield optimization involves solvent screening (e.g., DMF for polar intermediates, toluene for cyclization), microwave-assisted synthesis to reduce reaction time, and catalyst selection (e.g., Pd/C for hydrogenation steps). Design of experiments (DoE) can systematically evaluate factors like stoichiometry and temperature .

Q. How is the thermal stability of this compound assessed, and what insights does it provide?

- Methodological Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points, decomposition temperatures, and hygroscopicity. For example, DSC data may reveal polymorphic transitions, guiding storage conditions. Correlation with crystallographic packing motifs (e.g., hydrogen-bonding networks) explains stability variations .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer: Target-specific assays (e.g., kinase inhibition for JAK1/3 targets) use recombinant enzymes and ATP-competitive assays. Cell-based models (e.g., IL-2/STAT5 signaling in T-cells) assess potency. Molecular docking (AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis .

Data Analysis & Experimental Design

Q. How are reaction pathways validated when byproducts complicate analysis?

- Methodological Answer: LC-MS monitors reaction progress in real-time, identifying byproducts via fragmentation patterns. Isotopic labeling (e.g., -NMR tracking of trifluoromethyl groups) or kinetic studies distinguishes parallel vs. consecutive pathways. Computational tools (Gaussian) model transition states to propose mechanisms .

Q. What crystallographic metrics indicate high-quality structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.